1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine

Übersicht

Beschreibung

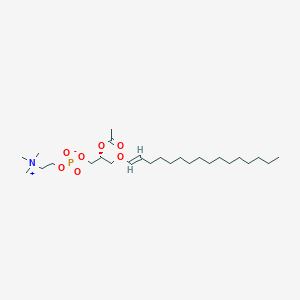

Ohea-gpc, also known as 2-[[(2R)-2-acetyloxy-3-[(E)-hexadec-1-en-1-yloxy]propyl] 2-(trimethylammonio)ethyl phosphate, is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a glycerophosphocholine backbone with an acetyloxy group and a hexadec-1-en-1-yloxy side chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ohea-gpc involves several steps, starting with the preparation of the glycerophosphocholine backbone. The key steps include:

Etherification: The hexadec-1-en-1-yloxy side chain is introduced via etherification, using appropriate alkylating agents under controlled conditions.

Phosphorylation: The final step involves the phosphorylation of the glycerol backbone to form the phosphate ester.

Industrial Production Methods

Industrial production of Ohea-gpc typically involves large-scale synthesis using automated reactors. The process includes:

Batch Processing: Reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity.

Purification: The crude product is purified using techniques such as column chromatography and recrystallization to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ohea-gpc undergoes various chemical reactions, including:

Oxidation: The acetyloxy group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The double bond in the hexadec-1-en-1-yloxy side chain can be reduced to form saturated alkyl chains.

Substitution: The phosphate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is commonly employed.

Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of saturated alkyl chains.

Substitution: Formation of substituted phosphate esters.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanisms

1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine is synthesized by various cells and plays a crucial role in mediating several physiological processes. It is involved in:

- Platelet Activation : This compound acts as a potent agonist for platelet activation, influencing thrombus formation and vascular responses during inflammation .

- Inflammatory Response : It is implicated in acute inflammatory conditions, including endotoxic shock and allergic reactions. The compound enhances the recruitment of leukocytes to sites of inflammation, thereby influencing immune responses .

Pharmacological Applications

The pharmacological potential of this compound has been investigated in various studies:

- Antihypertensive Activity : Research has demonstrated that this compound exhibits significant antihypertensive effects. It modulates vascular tone by affecting endothelial function and vascular smooth muscle cell behavior .

- Therapeutic Implications in Inflammatory Diseases : Given its role in inflammation, this phospholipid has been studied for its potential therapeutic effects in conditions such as ulcerative colitis and Crohn's disease. Its ability to mediate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Experimental Applications

In laboratory settings, this compound is utilized for various experimental applications:

- Cell Culture Studies : Used to stimulate cell lines to study receptor-mediated responses and intracellular signaling pathways.

- In Vivo Models : Administered in animal models to assess its effects on thrombosis and inflammation.

Wirkmechanismus

The mechanism of action of Ohea-gpc involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It also interacts with specific receptors and enzymes, modulating various cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glycerophosphocholine: Shares the glycerophosphocholine backbone but lacks the acetyloxy and hexadec-1-en-1-yloxy groups.

Phosphatidylcholine: Similar structure but with different fatty acid chains.

Lysophosphatidylcholine: Contains a single fatty acid chain and a glycerophosphocholine backbone.

Uniqueness

Ohea-gpc is unique due to its specific side chains, which confer distinct chemical and biological properties. Its ability to modulate membrane properties and interact with specific molecular targets makes it a valuable compound in various research fields.

Biologische Aktivität

1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine, also known as a derivative of platelet-activating factor (PAF), is a phospholipid compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, biological activities, and potential therapeutic applications, supported by data tables and relevant case studies.

The molecular formula of this compound is C26H52NO7P, with a molecular weight of approximately 521.67 g/mol. This compound features a long-chain fatty acid moiety, which contributes to its amphiphilic nature, making it relevant in cellular signaling and membrane dynamics .

Antihypertensive Effects

Research indicates that this compound exhibits significant antihypertensive activity. In a study by Blank et al. (1979), this compound was shown to lower blood pressure effectively in hypertensive models, suggesting its potential as a therapeutic agent for managing hypertension .

Platelet Activation

As an analog of PAF, this compound acts as a potent platelet-activating factor. It has been demonstrated to enhance platelet aggregation and secretion, which are critical processes in hemostasis and thrombosis. The activation mechanism involves the binding of the compound to specific receptors on platelets, leading to intracellular signaling cascades that promote aggregation .

Enzymatic Activity

The synthesis of this compound occurs through the action of cholinephosphotransferase enzymes in microsomal preparations from various rat tissues. Optimal conditions for enzyme activity were established at pH 8.0, indicating the enzymatic stability required for its biosynthesis .

Study on Platelet Activation

A significant study involved administering this compound to rat models to observe its effects on platelet function. The results showed a marked increase in platelet aggregation compared to control groups, highlighting its role in thrombus formation .

Antioxidant Properties

In another investigation focused on antioxidant activities, various assays were employed to evaluate the capacity of this phospholipid in scavenging free radicals. Results indicated moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antihypertensive | Significant reduction in blood pressure | Blank et al., 1979 |

| Platelet Activation | Enhanced aggregation and secretion | Demopoulos et al., 1979 |

| Enzymatic Activity | Optimal synthesis conditions at pH 8.0 | Blank et al., 1979 |

| Antioxidant | Moderate radical scavenging activity | PMC9789137 |

Eigenschaften

IUPAC Name |

[(2R)-2-acetyloxy-3-[(E)-hexadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h19,21,26H,6-18,20,22-24H2,1-5H3/b21-19+/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULVVBYNDZRKPA-MLBYCOPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C/OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114414-96-9 | |

| Record name | 1-O-Hexadec-1'-enyl-2-acetyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114414969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.